![molecular formula C20H23NO2 B15355900 Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate: is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.408 . This compound is known for its unique structure, which includes a cyclopropyl ring substituted with a dibenzylamino group and an acetate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane and dibenzylamine as the primary starting materials.
Reaction Steps: The cyclopropane ring is first functionalized to introduce the dibenzylamino group. This is followed by esterification to form the acetate ester.
Conditions: The reactions are usually carried out under anhydrous conditions with a suitable catalyst, such as Lewis acids or transition metal catalysts .
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a drug precursor. Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism by which Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzymatic reactions and binding to receptors .
Comparación Con Compuestos Similares
Methyl 2-[1-(phenylamino)cyclopropyl]acetate
Methyl 2-[1-(benzylamino)cyclopropyl]acetate
Methyl 2-[1-(diphenylamino)cyclopropyl]acetate
Uniqueness: Compared to these similar compounds, Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate has a unique dibenzylamino group, which may confer different chemical and biological properties.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H23NO2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
methyl 2-[1-(dibenzylamino)cyclopropyl]acetate |
InChI |
InChI=1S/C20H23NO2/c1-23-19(22)14-20(12-13-20)21(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
Clave InChI |
SKYQIIWEXGGGOA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)

![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
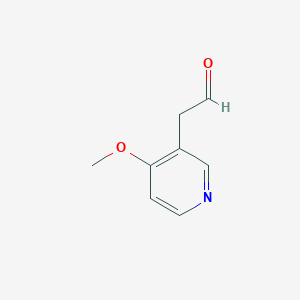
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

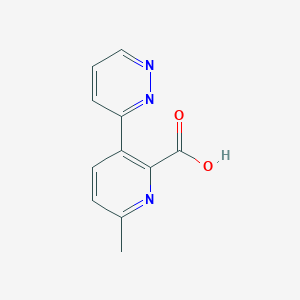
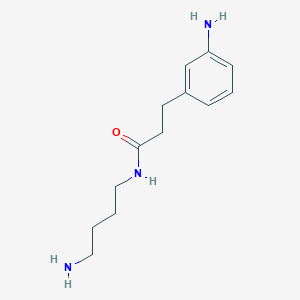
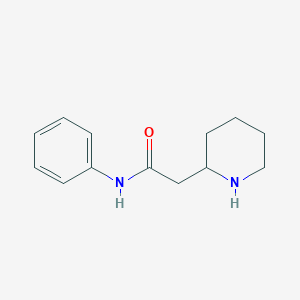
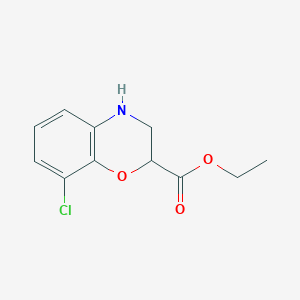
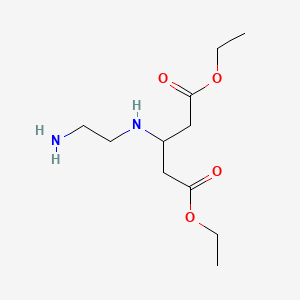
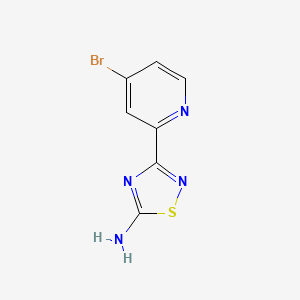

![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
